N-Ethoxy-N-methylpiperidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethoxy-N-methylpiperidin-3-amine is a chemical compound that belongs to the piperidine class of organic compounds. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an ethoxy group and a methyl group attached to the nitrogen atom of the piperidine ring. It has a molecular formula of C8H18N2O and a molecular weight of 158.24 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethoxy-N-methylpiperidin-3-amine typically involves the reductive amination of piperidine derivatives. One common method is the condensation of N-methylpiperidin-3-amine with an ethoxy-containing aldehyde or ketone, followed by reduction of the resulting imine. This process can be catalyzed by various reducing agents such as sodium borohydride or hydrogen in the presence of a metal catalyst .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification steps like distillation or chromatography are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: N-Ethoxy-N-methylpiperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-ethoxy-N-methylpiperidin-3-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield this compound derivatives with different substituents.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen with a metal catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: N-ethoxy-N-methylpiperidin-3-one.
Reduction: Various this compound derivatives.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Wissenschaftliche Forschungsanwendungen
N-Ethoxy-N-methylpiperidin-3-amine has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways involving piperidine derivatives.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-Ethoxy-N-methylpiperidin-3-amine involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand for various receptors or enzymes, modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the central nervous system, influencing signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
N-Methylpiperidin-3-amine: Lacks the ethoxy group, making it less versatile in chemical reactions.
N-Ethylpiperidin-3-amine: Contains an ethyl group instead of a methyl group, leading to different pharmacological properties.
N-Ethoxy-N-methylpiperidin-4-amine: Similar structure but with the amine group at a different position on the piperidine ring.
Uniqueness: N-Ethoxy-N-methylpiperidin-3-amine is unique due to the presence of both ethoxy and methyl groups on the nitrogen atom, which can influence its reactivity and interaction with biological targets. This dual substitution pattern can enhance its pharmacological profile and make it a valuable compound in drug discovery .
Eigenschaften
Molekularformel |
C8H18N2O |
---|---|
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
N-ethoxy-N-methylpiperidin-3-amine |
InChI |
InChI=1S/C8H18N2O/c1-3-11-10(2)8-5-4-6-9-7-8/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
IHGYPFIVQGGYDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCON(C)C1CCCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.